Euglobal Ia1
Description
Contextualization within Natural Product Chemistry and Meroterpenoid Research
Euglobal Ia1 is a member of the euglobals, a subclass of acylphloroglucinols primarily found in plants of the Eucalyptus genus. mdpi.com These compounds are classified as meroterpenoids, which are natural products of mixed biosynthetic origin, partially derived from terpenoids. Specifically, euglobals are phloroglucinol-meroterpenoids, characterized by a phloroglucinol (B13840) core, which is a type of phenolic compound, coupled with a monoterpene or sesquiterpene unit. mdpi.comnih.gov The acylphloroglucinol moiety in euglobals contains two acyl groups. mdpi.com
The study of natural products like this compound is a significant branch of organic chemistry that focuses on isolating, identifying the structure of, and determining the chemical and biological properties of compounds derived from living organisms. mdpi.com Meroterpenoids, in particular, have garnered substantial interest due to their structural diversity and wide range of biological activities. researchgate.net They are mainly found in species of the Myrtaceae and Guttiferae families. nih.gov The biosynthesis of these complex molecules is thought to occur through processes like hetero-Diels-Alder reactions or carbocation-induced stepwise reactions between phloroglucinol derivatives and terpenoids. nih.gov Research in this area not only expands our understanding of the chemical diversity in nature but also provides potential leads for the development of new therapeutic agents. mdpi.com
Historical Trajectory of this compound Discovery and Early Investigations
This compound, along with several other euglobals (Ia2, Ib, Ic, IIa, IIb, and IIc), was first isolated and its structure elucidated in 1982. mdpi.comnih.gov These compounds were discovered during investigations into the chemical constituents of Eucalyptus species. researchgate.net Early research focused on their structural characterization using spectroscopic techniques and exploring their biological activities. ijpsr.com
One of the initial areas of interest was the potential anti-tumor promoting activity of euglobals. ijpsr.com In vitro tests were conducted to evaluate the inhibitory effects of this compound and its related compounds on the Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). ijpsr.comscispace.com These early studies laid the groundwork for future investigations into the pharmacological potential of this class of compounds. Euglobal-III demonstrated strong inhibitory activity, with this compound also showing notable effects. scispace.com
Current Research Paradigms and Significance of this compound in Chemical Biology
Chemical biology is an interdisciplinary field that employs chemical tools and techniques to study and manipulate biological systems. ruc.dkeuropa.eu In this context, natural products like this compound serve as valuable molecular probes to investigate cellular processes and identify new therapeutic targets. europa.eunortheastern.edu The overarching goal is to understand how these small molecules affect biological pathways, which can lead to the development of new drugs and other beneficial products. europa.eu
Current research on this compound and other meroterpenoids is focused on their diverse biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects. researchgate.net For instance, this compound has demonstrated antifungal activity. nih.govresearchgate.net The investigation into the biological activities of euglobals is part of a broader effort to discover new bioactive compounds from natural sources for various applications in medicine and biotechnology. europa.eu The unique and complex structures of these compounds continue to attract the attention of synthetic chemists and pharmacologists alike. mdpi.comresearchgate.net
Detailed Research Findings
Recent studies have continued to explore the biological activities of compounds isolated from Eucalyptus species, including this compound. A 2022 study on the leaves of Eucalyptus camaldulensis reported the isolation of several phloroglucinol-meroterpenoids. nih.gov In this study, this compound was shown to possess antifungal activity, with a minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of 16/16 μg/mL. nih.govresearchgate.net
The antitumor-promoting activities of various euglobals have also been a subject of ongoing research. ijpsr.com Euglobals are recognized as potent inhibitors of Epstein-Barr virus (EBV) activation, which is linked to their potential as antitumor compounds by inhibiting carcinogenesis. mdpi.com
Below is a table summarizing some of the reported biological activities for this compound and related compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
77844-93-0 |
|---|---|
Molecular Formula |
C23H30O5 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(8aR,9R,10aR)-1,3-dihydroxy-10a-methyl-9-(2-methylpropyl)-7-propan-2-yl-7,8,8a,9-tetrahydroxanthene-2,4-dicarbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-12(2)8-15-18-9-14(13(3)4)6-7-23(18,5)28-22-17(11-25)20(26)16(10-24)21(27)19(15)22/h6-7,10-15,18,26-27H,8-9H2,1-5H3/t14?,15-,18-,23-/m1/s1 |
InChI Key |
GCAXPYWXIWWHHT-OPNYMYKSSA-N |
SMILES |
CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C |
Isomeric SMILES |
CC(C)C[C@@H]1[C@H]2CC(C=C[C@]2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C |
Canonical SMILES |
CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C |
Appearance |
Oil |
Origin of Product |
United States |
Advanced Methodologies for Structural Elucidation and Stereochemical Assignment of Euglobal Ia1
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the intricate carbon skeleton and proton environments of Euglobal Ia1. nih.gov Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's connectivity can be assembled.
Detailed analysis of the ¹H and ¹³C NMR spectra is fundamental to the structural characterization of euglobals. researchgate.netacs.org The ¹H NMR spectrum reveals the chemical environment of each proton, their multiplicities (singlet, doublet, etc.), and their coupling constants, which provides information about adjacent protons. For euglobals, characteristic signals often include those for olefinic protons and cyclopropyl protons, which help to identify the specific type of terpene moiety attached to the phloroglucinol (B13840) core. researchgate.net
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, distinguishing between methyl, methylene, methine, and quaternary carbons. nih.govdtu.dk The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, allowing for the precise assignment of each atom within the this compound structure. nih.gov Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then used to establish connectivity between protons and carbons, ultimately piecing together the entire molecular structure.
Table 1: Representative ¹H and ¹³C NMR Spectral Data Interpretation for this compound
Click to view interactive data table
| Atom Type | ¹H Chemical Shift (δ) Range (ppm) | ¹³C Chemical Shift (δ) Range (ppm) | Key Correlations and Structural Insights |
| Formyl Protons | 9.0 - 10.5 | 190 - 205 | Indicate the presence of aldehyde groups on the phloroglucinol ring. HMBC correlations help position these groups. |
| Olefinic Protons | 5.5 - 7.0 | 110 - 150 | Characteristic of the terpene moiety. COSY correlations help establish the sequence of double bonds. |
| Aromatic Protons | 6.0 - 7.5 | 100 - 160 | Signals from the phloroglucinol core. Their substitution pattern can be deduced from coupling patterns. |
| Cyclopropyl Protons | 0.3 - 0.8 | 10 - 30 | If present, these high-field signals are diagnostic for certain monoterpene units like sabinene. |
| Methyl Protons | 0.8 - 2.5 | 15 - 30 | Signals corresponding to the various methyl groups on the terpene and acyl moieties. |
Note: The chemical shift ranges provided are representative for the class of euglobal compounds and are used to illustrate the application of NMR spectroscopy. Actual values for this compound would be determined from its specific spectra.
X-ray Crystallography for Defining Molecular Conformation and Absolute Configuration
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its conformation and absolute configuration, provided that a suitable single crystal can be obtained. mdpi.comnih.gov This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.
For complex molecules like this compound, which possess multiple stereogenic centers, X-ray crystallography is invaluable for unambiguously assigning the stereochemistry at each center. The resulting electron density map provides a precise model of the molecule's arrangement in the solid state, revealing bond lengths, bond angles, and torsional angles. This information defines the molecule's preferred conformation. Furthermore, by using specific techniques such as anomalous dispersion, the absolute configuration of the molecule can be determined without reference to other chiral compounds. The structures of several euglobal compounds have been successfully established using single-crystal X-ray diffraction analysis. researchgate.netnih.gov
Table 2: Typical Crystallographic Data Parameters for a Euglobal Compound
Click to view interactive data table
| Parameter | Description | Typical Value/Information |
| Crystal System | The symmetry system of the crystal lattice. | e.g., Orthorhombic, Monoclinic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 10.5 Å, b = 12.3 Å, c = 15.8 Å |
| Resolution (Å) | A measure of the level of detail in the electron density map. | e.g., 1.5 Å |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | e.g., < 0.05 |
| Flack Parameter | A parameter used to determine the absolute stereochemistry of a chiral molecule. | A value close to 0 indicates the correct absolute configuration. |
Circular Dichroism (CD) Spectroscopy for Stereochemical Determination of this compound and Analogues
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. nih.gov The method is based on the differential absorption of left- and right-circularly polarized light by a chiral compound. A CD spectrum provides information about the absolute configuration and the conformational properties of a molecule in solution.
The initial structural studies of this compound and its analogues utilized CD spectroscopy to probe their stereochemistry. researchgate.net The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores within the molecule. For euglobals, the chromophores include the substituted phloroglucinol ring and the carbonyl groups.
In modern structural elucidation, experimental CD spectra are often compared with spectra predicted by quantum chemical calculations for different possible stereoisomers. acs.org A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the molecule. This combined experimental and computational approach is particularly useful when X-ray quality crystals cannot be obtained.
Mass Spectrometry-Based Approaches for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a crucial analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. researchgate.net High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly important in the structural elucidation of natural products like this compound. researchgate.net
HR-ESI-MS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. researchgate.net This is a critical first step in identifying a new compound. For instance, a molecule with the molecular formula C₂₃H₃₀O₅, which is common for many euglobals, would have a specific theoretical exact mass, and HRMS can confirm if the experimental mass matches this value to within a few parts per million (ppm). mdpi.com
In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. In an MS/MS experiment, the molecular ion is isolated, fragmented, and the masses of the resulting fragments are analyzed. This fragmentation provides valuable clues about the structure of the molecule, often revealing the nature of the terpene and phloroglucinol moieties and how they are connected. researchgate.net
Investigation of Molecular Mechanisms Underlying Euglobal Ia1 Bioactivities
Analysis of Cellular Targets and Signaling Pathway Modulation by Euglobal Ia1
The initial interaction of any bioactive compound with a cell is critical to its function. Analysis of this compound suggests its potential sites of action are associated with the cell membrane and the extracellular space. nih.gov This localization is significant, as it places the compound in direct contact with cellular signaling receptors and membrane-bound proteins that mediate communication between the cell and its environment.
While specific signaling pathway modulation by this compound has not been extensively documented, research into the broader class of formyl-phloroglucinol meroterpenoids offers potential insights. For instance, some compounds structurally similar to this compound have been noted for their ability to inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. dntb.gov.ua Nrf2 is a key transcriptional regulator that controls the expression of antioxidant and cytoprotective genes. Modulation of this pathway can have significant effects on cellular stress responses and homeostasis. sci-hub.se However, direct evidence confirming that this compound specifically modulates the Nrf2 pathway or other signaling cascades is not yet available. Further research is needed to delineate the precise signaling pathways affected by this compound exposure.
Enzymatic Activity Modulation and Inhibition Kinetics of this compound
Enzymes are crucial catalysts for a vast number of biological processes, making them a common target for therapeutic compounds. The ability of a compound to modulate enzyme activity is a key indicator of its pharmacological potential.
This compound has demonstrated notable antifungal activity, which suggests that its mechanism of action involves the inhibition of essential fungal enzymes. In one study, it was shown to inhibit the growth of pathogenic fungi with specific minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values.
The kinetics of enzyme inhibition, described by parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), provide quantitative measures of an inhibitor's potency and binding affinity. numberanalytics.com For this compound, specific kinetic data regarding its interaction with fungal or other enzymes have not been reported. The determination of these parameters would require further detailed enzymatic assays to identify the specific molecular targets and characterize the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). sci-hub.seucdavis.edu
Receptor Binding Studies and Ligand-Target Interactions
Receptor binding assays are fundamental in pharmacology for determining how a ligand (such as a drug or natural compound) interacts with its biological target, typically a protein receptor. nih.govebsco.com These assays measure the affinity and specificity of the binding between the ligand and the receptor, providing crucial information for drug development. nih.gov Techniques often involve the use of a radiolabeled version of a ligand to quantify its binding to receptors in cell or tissue preparations. merckmillipore.com
Currently, there are no published studies that specifically detail the receptor binding profile of this compound. The identification of specific receptors that this compound binds to would be a significant step in understanding its mechanism of action. Such studies could reveal whether this compound acts as an agonist, stimulating a receptor's activity, or as an antagonist, blocking it. Given that its cellular location is predicted to be extracellular and membrane-associated, cell surface receptors are plausible targets. nih.gov Future research employing competitive binding assays could screen this compound against a panel of known receptors to identify potential interactions and elucidate its pharmacological profile. bmglabtech.com
Gene Expression and Proteomic Profiling in Response to this compound Exposure
To understand the global cellular response to a compound, researchers often turn to gene expression and proteomic profiling. Gene expression analysis, commonly performed using techniques like RNA-sequencing, measures the activity of thousands of genes simultaneously to see which are turned on or off in response to a stimulus. bio-rad.comoaklabs.de This provides a snapshot of the transcriptional changes a cell undergoes. nih.gov
Proteomics, on the other hand, studies the entire set of proteins in a cell or tissue. ebsco.com Using methods like mass spectrometry, proteomic profiling can identify which proteins increase or decrease in abundance following exposure to a compound. nih.gov This is critical because proteins are the primary functional molecules in the cell, and changes in their levels can directly reveal alterations in cellular pathways and functions.
As of now, specific gene expression or proteomic profiling studies on cells exposed to this compound have not been published. Conducting such "omics" studies would be invaluable for generating hypotheses about its mechanism of action. For example, if exposure to this compound leads to the upregulation of genes and proteins involved in apoptosis, it would strongly suggest a pro-apoptotic mechanism. Conversely, changes in the expression of metabolic enzymes could point towards an effect on cellular metabolism. This type of high-throughput data can provide a comprehensive and unbiased view of the biological processes modulated by this compound. nih.gov
Structure Activity Relationship Sar Studies of Euglobal Ia1 and Its Derivatives
Identification of Key Structural Determinants for Bioactivity
Research into the bioactivity of euglobals, including Euglobal Ia1, has indicated that the fundamental structure, comprising a phloroglucinol (B13840) moiety coupled with a terpene (monoterpene or sesquiterpene) unit, is essential for activity mdpi.comresearchgate.net. Studies comparing different euglobal structures suggest that the type of terpene moiety plays a role, with monoterpene adducts generally exhibiting greater activity than sesquiterpene adducts mdpi.comresearchgate.net. Furthermore, the specific arrangement and nature of acyl groups (R-C=O) on the phloroglucinol ring are critical determinants of bioactivity. For instance, the position of these acyl groups, whether in ortho or meta positions relative to the terpene linkage, can significantly alter molecular properties and, consequently, biological effects mdpi.comresearchgate.net. While specific functional groups responsible for this compound's antifungal activity are not detailed in the provided snippets, general SAR principles highlight that the interplay between the phloroglucinol core, the attached terpene, and the acyl substituents dictates the molecule's interaction with biological targets mdpi.comresearchgate.netdrugdesign.org.
Rational Design and Synthetic Modification Strategies for this compound Analogues
The process of rational design in the context of euglobals involves strategically altering the molecular structure to enhance or modify their bioactivity. This often starts with identifying lead compounds, such as this compound, and then systematically modifying specific parts of the molecule. While direct synthetic modification strategies for this compound analogues are not extensively detailed in the provided search results, the general approach involves creating derivatives by altering the acyl groups, the terpene moiety, or other functional groups drugdesign.orgnih.gov. The goal is to explore how these changes affect biological outcomes, such as cytotoxicity or antimicrobial activity researchgate.netresearchgate.net. For example, studies on related compounds have shown that altering substituents on aromatic rings or modifying functional groups can lead to significant changes in activity, guiding the synthesis of new molecules with desired properties nih.govnih.gov. The iterative process of synthesis and SAR analysis allows researchers to pinpoint structural features that are critical for activity and to design more potent or selective analogues drugdesign.orgnih.gov.
Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational framework for correlating chemical structure with biological activity dergipark.org.trunram.ac.idimist.maeuropa.eunih.gov. By employing various molecular descriptors—which quantify structural and electronic properties—QSAR models can predict the activity of new compounds or identify key structural features responsible for a given activity dergipark.org.trresearchgate.netvcclab.orgnih.gov. For euglobals, QSAR methodologies could be applied to understand the antifungal activity of this compound and to design novel derivatives. Computational approaches involve calculating a range of molecular descriptors, such as molecular polarizability, dipole moment, frontier molecular orbital energies, molecular volume, and partition coefficients, which are then used to build predictive models dergipark.org.trimist.mavcclab.orgnih.gov. Machine learning methods are increasingly being integrated into QSAR studies to enhance predictive power and model accuracy imist.maeuropa.eunih.gov. These computational tools are invaluable for accelerating the drug discovery process by prioritizing compounds for synthesis and experimental testing, thereby reducing costs and time unram.ac.idimist.maeuropa.eunih.govnih.gov.
Biosynthesis and Biotransformation of Euglobal Ia1
Elucidation of Precursor Incorporation and Enzymatic Steps in Euglobal Ia1 Biosynthesis
The biosynthesis of this compound is understood to proceed through the convergence of two major metabolic pathways: the acylphloroglucinol pathway and the terpenoid biosynthesis pathway. The final structure is believed to be formed through a key cycloaddition reaction.
Precursor Molecules:
The formation of the this compound backbone requires two primary precursor molecules: a phloroglucinol (B13840) derivative and a sesquiterpene.
Phloroglucinol Moiety: Phloroglucinols are synthesized via the polyketide pathway. The biosynthesis is initiated by a type III polyketide synthase that catalyzes the condensation of three molecules of malonyl-CoA. This is followed by decarboxylation and cyclization to form the characteristic phloroglucinol ring.
Terpene Moiety: The sesquiterpene component of this compound is derived from the mevalonate (B85504) (MVA) pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then utilized by terpene synthases to create a diverse array of terpene skeletons.
Key Enzymatic Steps and Proposed Mechanism:
While the specific enzymes responsible for the biosynthesis of this compound have not been fully characterized, a plausible biosynthetic pathway has been proposed based on the structure of related euglobals. A key step in the formation of the euglobal scaffold is believed to be a Diels-Alder reaction. nih.govwikipedia.orgrsc.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene (from the terpene precursor) and a dienophile (the phloroglucinol derivative). nih.gov The enzymatic catalysis of such reactions in natural product biosynthesis is an area of active research. nih.gov
The proposed biosynthetic pathway for euglobals, including this compound, can be summarized as follows:
| Step | Description | Precursors/Intermediates | Key Enzyme Classes (Putative) |
| 1 | Formation of the phloroglucinol core | Malonyl-CoA | Polyketide Synthase (Type III) |
| 2 | Synthesis of the sesquiterpene backbone | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) | Terpene Synthase |
| 3 | Acylation of the phloroglucinol ring | Acyl-CoA | Acyltransferase |
| 4 | Cycloaddition | Acylphloroglucinol derivative, Sesquiterpene | Diels-Alderase (putative) |
This table is based on proposed biosynthetic pathways for the euglobal class of compounds.
Genetic and Metabolic Engineering Approaches for this compound Production and Analogues
The production of this compound and its analogues through genetic and metabolic engineering presents a promising avenue for obtaining these complex molecules in larger quantities and for creating novel derivatives with potentially enhanced biological activities. ebsco.comnih.gov These approaches primarily focus on manipulating the biosynthetic pathways of the precursor molecules in suitable host organisms. frontiersin.orgmdpi.com
Targeting Terpenoid Precursor Supply:
A significant focus of metabolic engineering in Eucalyptus has been on the terpenoid pathway, given the commercial importance of essential oils. semanticscholar.orgnih.gov The expression of genes encoding key enzymes in the mevalonate (MVA) and methylerythritol phosphate (B84403) (MEP) pathways can be modulated to increase the flux towards terpene precursors. mtu.edu Overexpression of terpene synthase genes is a common strategy to enhance the production of specific terpenes. nih.gov For instance, the introduction of a limonene (B3431351) synthase cDNA into Eucalyptus camaldulensis resulted in increased limonene production and also synergistically increased the levels of other native monoterpenes like 1,8-cineole and α-pinene. nih.gov Such strategies could be adapted to increase the availability of the specific sesquiterpene precursor required for this compound biosynthesis.
Engineering Phloroglucinol Biosynthesis:
Heterologous Production Systems:
The entire biosynthetic pathway for this compound could potentially be reconstructed in a microbial host, such as Saccharomyces cerevisiae or Escherichia coli. researchgate.net This would involve the introduction and functional expression of all the necessary genes from Eucalyptus. tudelft.nl Such a heterologous system would offer a more controlled and scalable production platform compared to extraction from the native plant.
| Engineering Strategy | Target Pathway/Enzyme | Potential Outcome |
| Overexpression of Terpene Synthases | Terpenoid Biosynthesis | Increased availability of the specific sesquiterpene precursor. |
| Upregulation of MVA/MEP Pathway Genes | Terpenoid Biosynthesis | Enhanced overall flux towards isoprenoid precursors. |
| Overexpression of Polyketide Synthases | Acylphloroglucinol Biosynthesis | Increased production of the phloroglucinol core structure. |
| Introduction of Acyltransferases | Acylphloroglucinol Biosynthesis | Specific acylation of the phloroglucinol ring. |
| Heterologous expression of the entire pathway | Complete Biosynthesis | Production of this compound in a microbial host. |
Microbial and Enzymatic Biotransformation of this compound
Biotransformation, utilizing whole microorganisms or isolated enzymes, offers a powerful tool for the structural modification of complex natural products like this compound. nih.govslideshare.netfrontiersin.orgmedcraveonline.com This approach can lead to the generation of novel analogues with potentially improved bioactivities or physicochemical properties.
Microbial Biotransformation:
A wide range of microorganisms, including bacteria and fungi, possess diverse enzymatic machinery capable of performing various chemical reactions such as hydroxylations, glycosylations, and demethylations. nih.govresearchgate.net While specific studies on the microbial biotransformation of this compound are not yet available, related compounds have been successfully modified using this approach. For instance, the biotransformation of eugenol, a related phenylpropanoid, by Pseudomonas and Rhodococcus species leads to the production of vanillin (B372448) through a series of hydroxylation and oxidation steps. researchgate.net Similar microbial systems could be screened for their ability to transform this compound.
Enzymatic Biotransformation:
The use of isolated enzymes allows for more specific and controlled modifications of a target molecule. europa.eueuropabio.orgbioeconomyalliance.euamfep.org Enzymes such as lipases, proteases, and oxidoreductases can be employed to introduce specific functional groups to the this compound scaffold. nih.govnih.gov For example, a specific hydroxylase could be used to introduce a hydroxyl group at a particular position on the molecule, potentially altering its biological activity.
Potential Biotransformation Reactions for this compound:
| Reaction Type | Potential Modification | Enzyme Class |
| Hydroxylation | Addition of -OH groups | Cytochrome P450 monooxygenases |
| Glycosylation | Attachment of sugar moieties | Glycosyltransferases |
| Demethylation | Removal of methyl groups | Demethylases |
| Reduction | Reduction of carbonyl groups | Reductases |
| Oxidation | Oxidation of hydroxyl groups | Oxidases |
These biotransformation approaches hold significant potential for the diversification of the euglobal chemical space, leading to the discovery of new compounds with valuable therapeutic properties.
Advanced Analytical and Chromatographic Techniques in Euglobal Ia1 Research
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of Euglobal Ia1 from crude plant extracts. theses.czresearchgate.net Researchers often employ both analytical and semi-preparative HPLC methods to obtain the compound in high purity. theses.cz Isocratic HPLC methods, using columns such as RP-18 with mobile phases like methanol (B129727) and acidified water, have been successfully developed for the quantification of related compounds, demonstrating the technique's utility in analyzing these types of molecules. researchgate.net The purity of isolated this compound is frequently assessed by HPLC, with standards often requiring a purity of greater than 98%. biocrick.com
Gas Chromatography (GC) is another critical tool, particularly when coupled with mass spectrometry (GC-MS), for the analysis of volatile and semi-volatile compounds in Eucalyptus extracts, which can contain euglobals. researchgate.netscispace.com While less common for the direct isolation of a complex, non-volatile molecule like this compound, GC is invaluable for profiling the chemical environment from which it is extracted. nih.govnih.gov Advanced GC systems with features like temperature programming and specialized columns are used to separate a wide array of chemical constituents present in the plant material. labtron.com
Table 1: Chromatographic Techniques for this compound Analysis
| Technique | Application | Key Features |
| High-Performance Liquid Chromatography (HPLC) | Isolation, Purification, Purity Assessment | RP-18 columns, isocratic and gradient elution, analytical and semi-preparative scales. theses.czresearchgate.net |
| Gas Chromatography (GC) | Chemical Profiling of Extracts | Temperature programming, capillary columns, analysis of volatile components. scispace.comlabtron.com |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling
The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful platform for the comprehensive analysis of complex mixtures containing this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is instrumental in the identification and characterization of euglobals and other polyphenols in Eucalyptus extracts. acs.orgsci-hub.se Techniques like HPLC-PDA-ESI-MS/MS allow for the tentative identification of a multitude of secondary metabolites in a single run. nih.gov High-resolution mass spectrometry, such as UPLC-ESI-QTOF-MS, enables the identification of dozens of compounds, including various euglobals, by providing accurate mass data which aids in determining their elemental composition. acs.org LC-MS methods are not only used for identification but also for quantitative analysis, as demonstrated by methods developed for other complex molecules. lcms.czsigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) is extensively used for the chemical profiling of the volatile and semi-volatile constituents of Eucalyptus species. researchgate.net This technique has been pivotal in identifying numerous compounds in the essential oils and extracts, providing a broader understanding of the phytochemical landscape where this compound is found. researchgate.netresearchgate.net The combination of GC separation with MS detection allows for the identification of compounds based on their mass spectra and retention indices. nih.gov
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of complex natural products like this compound.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to determining the intricate structure of euglobals. researchgate.netinformahealthcare.com Spectra such as ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. theses.czresearchgate.net These techniques were crucial in establishing the structures of this compound and its related compounds. acs.orgtheses.cz
Solid-State NMR (ssNMR) offers a means to study the structure and dynamics of materials in the solid phase. cicenergigune.com While less commonly reported specifically for this compound, ssNMR is a valuable technique for characterizing the solid forms of pharmaceutical compounds, including identifying different polymorphs and assessing stability. bruker.com Advanced ssNMR methods, including magic-angle spinning (MAS) and cross-polarization (CP), provide high-resolution spectra of solid samples. ameslab.govnih.gov This can be particularly useful for understanding the properties of this compound in its crystalline or amorphous solid states.
Table 2: Advanced NMR Techniques in Euglobal Research
| NMR Technique | Application | Information Obtained |
| 1D NMR (¹H, ¹³C) | Structural Elucidation | Chemical environment of protons and carbons. researchgate.net |
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Detailed Structural Elucidation | Atom connectivity, through-bond and through-space correlations. theses.czresearchgate.net |
| Solid-State NMR (ssNMR) | Solid Phase Characterization | Structure and dynamics in the solid state, polymorphism. cicenergigune.combruker.com |
Spectroscopic Imaging and Microscopy in Cellular Studies of this compound
While direct spectroscopic imaging studies specifically focused on this compound at the cellular level are not extensively documented in the reviewed literature, the techniques themselves are highly relevant for understanding its biological interactions. Spectroscopic imaging combines microscopy with spectroscopy to visualize the distribution of chemical components within cells and tissues.
Techniques like fluorescence microscopy could be employed to study the cellular uptake and localization of this compound, potentially by tagging the molecule with a fluorescent probe. Transmission Electron Microscopy (TEM) has been used in related studies to observe the effects of plant extracts on cellular structures, such as protein aggregation. acs.org The application of such imaging and microscopic techniques would be a logical next step in elucidating the cellular mechanisms of action for this compound.
Computational and Theoretical Chemistry Investigations of Euglobal Ia1
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding mode and affinity of a ligand, such as Euglobal Ia1, to a biological target, typically a protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the strength of the interaction for each pose. A high-ranking score suggests a favorable binding interaction.
Following molecular docking, molecular dynamics (MD) simulations can be employed to provide a more detailed and dynamic view of the ligand-protein interaction. nih.govyork.ac.uk MD simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes in both the ligand and the protein upon binding. nih.govmdpi.comrug.nl This technique can be used to assess the stability of the predicted binding pose from docking, calculate binding free energies, and identify key amino acid residues involved in the interaction. For a compound like this compound, MD simulations would be crucial in validating docking results and understanding the dynamic nature of its interaction with a potential biological target.
Table 1: Key Parameters in Molecular Docking and Dynamics Simulations
| Parameter | Description | Relevance to this compound |
| Binding Affinity | The strength of the interaction between a ligand and its target. | Predicting the potential biological efficacy of this compound. |
| Binding Pose | The orientation and conformation of the ligand within the target's binding site. | Understanding the specific molecular interactions driving binding. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Assessing the stability of the this compound-protein complex over time in MD simulations. |
| Interaction Energy | The energy of interaction between the ligand and the protein, often broken down into components like electrostatic and van der Waals interactions. | Quantifying the contribution of different forces to the binding of this compound. |
Quantum Chemical Calculations on Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of a molecule. researchgate.net These methods can be used to calculate a variety of molecular properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. researchgate.net For this compound, these calculations would be essential for understanding its intrinsic chemical properties.
The electronic properties derived from quantum chemical calculations are critical for predicting a molecule's reactivity. For instance, the HOMO-LUMO gap can indicate the chemical reactivity and stability of this compound. A smaller gap generally suggests that the molecule is more reactive. Furthermore, these calculations can be used to perform a conformational analysis, identifying the most stable three-dimensional structures of the molecule. Understanding the preferred conformation of this compound is vital as it dictates how the molecule will interact with biological targets.
Table 2: Properties Derived from Quantum Chemical Calculations
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability of this compound to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability of this compound to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of the chemical reactivity and kinetic stability of this compound. |
| Electrostatic Potential | The charge distribution around the molecule. | Identifying regions of this compound that are likely to engage in electrostatic interactions. |
| Conformational Energy | The relative energy of different spatial arrangements of atoms in the molecule. | Determining the most stable and likely bioactive conformation of this compound. |
In Silico Screening and Virtual Ligand Design for this compound Derivatives
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Should a specific biological target for this compound be identified, virtual screening could be employed to find other molecules with similar or potentially improved binding characteristics.
Building upon the structural information of this compound, virtual ligand design can be utilized to create novel derivatives with enhanced properties. This process involves modifying the chemical structure of this compound in silico and then computationally evaluating the new molecules for their predicted binding affinity and other desirable properties. This rational design approach can accelerate the discovery of more potent and selective analogs of this compound.
Machine Learning Applications in Predictive Modeling for this compound Research
Machine learning (ML) is increasingly being applied in computational chemistry and drug discovery to build predictive models. nih.govresearchgate.netarithmostech.com In the context of this compound research, ML models could be developed for a variety of purposes. For example, Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netspringernature.comnih.gov If a dataset of this compound analogs with corresponding bioactivity data were available, a QSAR model could be trained to predict the activity of new, untested derivatives. researchgate.netyoutube.com
Furthermore, machine learning models can be trained to predict various physicochemical properties, such as solubility and toxicity, which are crucial for the development of any potential therapeutic agent. nih.govarxiv.org These predictive models can help to prioritize which this compound derivatives should be synthesized and tested in the laboratory, thereby saving time and resources. nih.govbiorxiv.orgyoutube.com
Table 3: Potential Machine Learning Applications for this compound
| Application | Description | Potential Impact |
| QSAR Modeling | Predicting the biological activity of this compound derivatives based on their chemical structure. | Guiding the design of more potent compounds. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of this compound and its analogs. | Early identification of compounds with unfavorable pharmacokinetic or toxicological profiles. |
| Binding Affinity Prediction | Developing models to predict the binding affinity of this compound derivatives to a specific target. | High-throughput screening of virtual libraries to identify promising candidates. |
Emerging Research Directions and Interdisciplinary Perspectives for Euglobal Ia1
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Euglobal Ia1 Studies
Translational Potential in Preclinical Chemical Biology and Probe Development
This compound holds considerable promise for translational research, particularly in preclinical chemical biology and the development of chemical probes nih.govacs.orgacs.orgwhiterose.ac.ukrsc.orgchemrxiv.org. Natural products are a rich source of structurally diverse molecules that often exhibit high affinity and selectivity for biological targets, making them ideal candidates for chemical probes nih.govacs.orgacs.org. As a chemical probe, this compound could be used to investigate specific biological pathways, identify novel therapeutic targets, or serve as a lead compound for drug discovery. Its potential lies in its ability to selectively modulate cellular processes, offering a tool to dissect complex biological phenomena nih.govacs.org. Research into compounds like this compound contributes to the broader field of natural product-inspired chemical probe discovery, which aims to leverage the inherent bioactivity and structural novelty of natural molecules to create tools for biological research and potential therapeutic agents nih.govwhiterose.ac.ukrsc.orgchemrxiv.org. While specific preclinical applications of this compound as a probe are still emerging, its classification as a xanthene derivative and its known biological activities suggest avenues for its use in studying cellular signaling or metabolic processes hmdb.canih.gov.
Challenges and Opportunities in Natural Product-Inspired Chemical Probe Discovery
The discovery of chemical probes from natural products, including compounds like this compound, presents both significant challenges and exciting opportunities nih.govnih.govacs.orgwhiterose.ac.ukrsc.orgchemrxiv.orgnih.gov. A primary challenge is the accessibility of sufficient quantities of natural products, often requiring complex isolation or synthetic strategies nih.govnih.gov. The structural complexity inherent in many natural products, while a source of novelty, can also complicate structure-activity relationship studies and synthetic modifications nih.gov. Furthermore, fully characterizing the biological targets and mechanisms of action can be time-consuming nih.gov.
Despite these hurdles, natural products offer unparalleled structural diversity and a proven track record in drug discovery nih.govnih.govrsc.orgnih.gov. They often occupy unique regions of chemical space, providing access to novel scaffolds that can lead to highly selective chemical probes nih.govwhiterose.ac.ukchemrxiv.org. The opportunity lies in using sophisticated computational tools, cheminformatics, and advanced analytical techniques to navigate this chemical space, identify promising leads, and design bio-inspired molecules nih.govwhiterose.ac.ukrsc.orgnih.gov. This compound, as part of the rich family of diarylheptanoids and xanthenes, represents a class of compounds with potential for such exploration, offering unique structural features that could be exploited for probe development hmdb.canih.gov.
Sustainable Sourcing and Biotechnological Production Strategies for this compound
The sustainable sourcing and efficient production of natural products like this compound are critical for their widespread application researchgate.netacs.orgyru.ac.th. This compound is primarily isolated from plant sources, such as species of Eucalyptus researchgate.netresearchgate.netresearchgate.net. Traditional extraction methods, while effective, can be resource-intensive and may face challenges related to yield variability and environmental impact researchgate.netyru.ac.thresearchgate.net.
Emerging strategies focus on biotechnological approaches to ensure sustainable and scalable production. This includes optimizing extraction and purification techniques using methods like microwave-assisted extraction researchgate.net, and exploring plant cell culture or metabolic engineering to enhance yields researchgate.netacs.org. Understanding the biosynthetic pathways of this compound through genomic and transcriptomic studies is crucial for developing engineered microbial hosts or plant systems for its production researchgate.netonemilliongenomes.eueurofinsgenomics.eubiodiversitygenomics.euresearchgate.net. Such approaches not only address sustainability concerns but also offer greater control over compound purity and consistency, facilitating its broader use in research and potential therapeutic development.
Q & A
Q. What are the key methodological steps for isolating Euglobal Ia1 from natural sources?
Isolation requires a multi-step approach:
- Extraction : Use non-polar solvents (e.g., hexane) for initial extraction, followed by fractionation via column chromatography .
- Purification : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and UV detection (λ = 254 nm) is recommended for purity >95% .
- Validation : Confirm structure via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
| Step | Technique | Purpose | Key Parameters |
|---|---|---|---|
| 1 | Solvent extraction | Crude isolation | Solvent polarity, temperature |
| 2 | Column chromatography | Fractionation | Stationary phase (silica gel), gradient elution |
| 3 | HPLC | Purification | Mobile phase (acetonitrile/water), flow rate |
Q. How can researchers address contradictions in reported bioactivity data for this compound?
Contradictions often arise from variability in assay conditions. Mitigation strategies include:
- Standardized protocols : Use cell lines with authenticated profiles (e.g., ATCC) and validate via positive controls .
- Dose-response validation : Replicate experiments across 3+ biological replicates with p-values <0.05 .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values) and adjust for methodological differences (e.g., solvent used) .
Advanced Research Questions
Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in cancer models?
A multi-omics approach is critical:
- Transcriptomics : RNA sequencing to identify differentially expressed genes (DEGs) post-treatment .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes .
- Functional validation : CRISPR/Cas9 knockout of candidate targets (e.g., NF-κB pathway genes) .
| Assay Type | Key Outputs | Statistical Validation |
|---|---|---|
| RNA-seq | DEGs (log2FC >2, FDR <0.1) | DESeq2 or edgeR |
| SILAC | Protein fold-change | MaxQuant/Perseus |
Q. How can structural modifications of this compound improve its pharmacokinetic properties?
Rational drug design strategies include:
- SAR studies : Modify hydroxyl groups or alkyl chains to enhance solubility (e.g., PEGylation) while retaining bioactivity .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., COX-2) .
- ADME profiling : Assess permeability (Caco-2 assay), metabolic stability (microsomal assays), and toxicity (MTT assay) .
| Modification | Impact | Assay Validation |
|---|---|---|
| Hydroxyl → Methoxy | Increased lipophilicity | LogP measurement |
| PEGylation | Enhanced solubility | Dynamic light scattering (DLS) |
Q. What theoretical frameworks guide the analysis of this compound’s ecological role in plant-microbe interactions?
Link to chemical ecology theories :
- Optimal Defense Theory : Assess trade-offs between this compound production and plant growth under stress .
- Co-evolutionary models : Analyze gene clusters (e.g., polyketide synthases) in host plants and associated microbes via phylogenetics .
- Metabolomic networks : Use correlation matrices (e.g., WGCNA) to identify co-regulated metabolites in response to pathogen challenge .
Q. How can researchers ensure reproducibility in this compound studies?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Data transparency : Publish raw NMR/MS spectra in repositories like MetaboLights .
- Protocol standardization : Adopt MIAME (Minimum Information About a Microarray Experiment) guidelines for omics data .
- Collaborative validation : Cross-validate findings with independent labs using blinded samples .
Methodological Pitfalls and Solutions
Q. What statistical approaches resolve variability in this compound’s bioassay data?
- Mixed-effects models : Account for batch effects in cell culture experiments .
- Bootstrapping : Estimate confidence intervals for IC₅₀ values with non-normal distributions .
- Bayesian hierarchical modeling : Integrate historical data to refine dose-response curves .
Q. How to integrate this compound research with emerging technologies (e.g., AI)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
